molecular formula C10H9NO3 B1268233 Methyl 2-(benzo[D]oxazol-2-YL)acetate CAS No. 75762-23-1

Methyl 2-(benzo[D]oxazol-2-YL)acetate

Cat. No. B1268233
CAS RN: 75762-23-1
M. Wt: 191.18 g/mol
InChI Key: MNHNHFXKAPDHJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(benzo[d]oxazol-2-yl)acetate involves multiple steps, including cyclocondensation reactions and the use of specific reagents to achieve the desired chemical structure. For instance, the use of dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature has been demonstrated to yield related compounds with high efficiency. These processes are characterized by their ability to introduce various functional groups into the molecule, enabling the synthesis of a wide range of derivatives (Sher Ali et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 2-(benzo[d]oxazol-2-yl)acetate has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and FT-IR spectroscopy. These methods provide detailed insights into the compound's crystal packing, hydrogen bonding interactions, and overall molecular geometry. For instance, crystallographic studies reveal monoclinic crystal packing and the presence of weak intermolecular hydrogen bonding, stabilizing the molecular structure (Muhammad Naeem Ahmed et al., 2016).

Scientific Research Applications

  • Corrosion Inhibition : Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a derivative of Methyl 2-(benzo[D]oxazol-2-yl)acetate, has been studied as a corrosion inhibitor for mild steel in sulfuric acid solution. This compound, along with its variant MBTTA, showed effectiveness as mixed-type inhibitors, indicating potential applications in materials science and corrosion prevention (Elazhary et al., 2019).

  • Synthesis of Oxazole Derivatives : Research on the synthesis of oxazole derivatives from methyl ketones indicates the potential use of Methyl 2-(benzo[D]oxazol-2-yl)acetate in organic chemistry, particularly in medical chemistry due to the high bioactivity of oxazole derivatives. This method is notable for its simple starting materials and mild reaction conditions (Xue et al., 2012).

  • Antimicrobial Activities : Some derivatives of Methyl 2-(benzo[D]oxazol-2-yl)acetate have been synthesized and tested for antimicrobial activities. For instance, certain 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives exhibited significant activity against various microbial strains (Turan-Zitouni et al., 2007).

  • Photophysical Properties : A study on ESIPT inspired fluorescent 2-(4-benzo[d]oxazol-2-yl)naphtho[1,2-d]oxazol-2-yl)phenol, derived from Methyl 2-(benzo[D]oxazol-2-yl)acetate, explored its photophysical behavior in different solvents. This research is significant for understanding the properties of fluorescent materials and their potential applications in optical and electronic devices (Phatangare et al., 2013).

  • Antiproliferation Activity : Some 2-aryl and -heteroaryl benzoxazole derivatives, structurally related to Methyl 2-(benzo[D]oxazol-2-yl)acetate, have been synthesized and evaluated for their antitumor activity. These compounds have shown potential as cell-cycle blockers, indicating their significance in cancer research (Kuzu et al., 2022).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H317-H319, indicating that it may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust and using personal protective equipment .

Future Directions

Benzoxazole derivatives, including “Methyl 2-(benzo[D]oxazol-2-YL)acetate”, have gained a lot of importance in the past few years due to their use in intermediates for the preparation of new biological materials . They have a wide spectrum of pharmacological activities, making them promising candidates for future research in medicinal chemistry .

properties

IUPAC Name

methyl 2-(1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-9-11-7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNHFXKAPDHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327112
Record name Methyl 1,3-benzoxazol-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzo[D]oxazol-2-YL)acetate

CAS RN

75762-23-1
Record name Methyl 1,3-benzoxazol-2-ylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Castanedo, Y Liu, JJ Crawford… - The Journal of Organic …, 2016 - ACS Publications
A general and efficient method for a metal-free one-pot synthesis of highly substituted fused imidazole-containing 5,5- and 5,6-fused bicyclic heterocycles is described. Starting from …
Number of citations: 11 pubs.acs.org

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